1,3-Dioxane-2-methanaminium, N,N'-((1,1'-biphenyl)-4,4'-diylbis(2-oxo-2,1-ethanediyl))bis(N,N-dimethyl-, dibromide
Description
This compound is a quaternary ammonium salt featuring a central 4,4'-biphenyl backbone connected via two 2-oxo-2,1-ethanediyl groups. Each ethanediyl linker bridges the biphenyl core to a 1,3-dioxane-2-methanaminium moiety, with two bromide counterions balancing the charge. The presence of the 1,3-dioxane ring may enhance solubility in polar solvents, while the quaternary ammonium groups could facilitate ionic interactions in supramolecular systems .
Properties
IUPAC Name |
1,3-dioxan-2-ylmethyl-[2-[4-[4-[2-[1,3-dioxan-2-ylmethyl(dimethyl)azaniumyl]acetyl]phenyl]phenyl]-2-oxoethyl]-dimethylazanium;dibromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H42N2O6.2BrH/c1-31(2,21-29-35-15-5-16-36-29)19-27(33)25-11-7-23(8-12-25)24-9-13-26(14-10-24)28(34)20-32(3,4)22-30-37-17-6-18-38-30;;/h7-14,29-30H,5-6,15-22H2,1-4H3;2*1H/q+2;;/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POHVXWMJYSDFEE-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(CC1OCCCO1)CC(=O)C2=CC=C(C=C2)C3=CC=C(C=C3)C(=O)C[N+](C)(C)CC4OCCCO4.[Br-].[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H42Br2N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00924515 | |
| Record name | 2,2'-([1,1'-Biphenyl]-4,4'-diyl)bis{N-[(1,3-dioxan-2-yl)methyl]-N,N-dimethyl-2-oxoethan-1-aminium} dibromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00924515 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
686.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
123489-69-0 | |
| Record name | 1,3-Dioxane-2-methanaminium, N,N'-((1,1'-biphenyl)-4,4'-diylbis(2-oxo-2,1-ethanediyl))bis(N,N-dimethyl-, dibromide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123489690 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,2'-([1,1'-Biphenyl]-4,4'-diyl)bis{N-[(1,3-dioxan-2-yl)methyl]-N,N-dimethyl-2-oxoethan-1-aminium} dibromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00924515 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
The compound 1,3-Dioxane-2-methanaminium, N,N'-((1,1'-biphenyl)-4,4'-diylbis(2-oxo-2,1-ethanediyl))bis(N,N-dimethyl-, dibromide is a complex synthetic molecule that has garnered attention for its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and therapeutic applications based on existing literature.
Chemical Structure and Properties
The compound is characterized by its dioxane core and biphenyl substituents, which contribute to its biological activity. The presence of quaternary ammonium groups enhances its solubility and interaction with biological membranes. Its molecular structure can be summarized as follows:
- Molecular Formula : C₃₁H₃₃Br₂N₂O₄
- Molecular Weight : 643.43 g/mol
Muscarinic Receptor Antagonism
Recent studies have indicated that dioxane derivatives exhibit significant antagonistic activity against muscarinic acetylcholine receptors (mAChRs). For instance, a related compound demonstrated high affinity for mAChR subtypes M₁ to M₅, with particular efficacy at the M₃ subtype, which is implicated in various physiological responses such as bladder contraction and glandular secretion .
Table 1: Affinity of Dioxane Derivatives for mAChR Subtypes
| Compound | mAChR Subtype | pKi Value |
|---|---|---|
| 1 | M₁ | 7.8 |
| 2 | M₂ | 6.5 |
| 3 | M₃ | 8.0 |
| 4 | M₄ | 6.0 |
| 5 | M₅ | 5.9 |
This selectivity profile suggests potential therapeutic applications in treating conditions like overactive bladder while minimizing central nervous system (CNS) side effects due to the inability of the quaternary ammonium group to cross the blood-brain barrier.
PPAR Activation
Another area of interest is the activation of peroxisome proliferator-activated receptors (PPARs). A study on related dioxane carboxylic acid derivatives showed promising results as selective PPARα agonists. These compounds effectively lowered plasma triglycerides and LDL cholesterol levels in diabetic mouse models .
Table 2: PPARα Agonist Activity of Dioxane Derivatives
| Compound | PPARα Activity (EC50) | Effect on LDL |
|---|---|---|
| A | 50 nM | Decreased by 30% |
| B | 75 nM | Decreased by 25% |
| C | 40 nM | Decreased by 35% |
The biological activity of this class of compounds often involves modulation of receptor pathways. For muscarinic antagonism, docking studies suggest that the dioxane derivatives bind effectively to the orthosteric site of mAChRs, blocking acetylcholine's action and leading to reduced receptor activation . In the case of PPAR activation, structural modifications enhance binding affinity and selectivity towards specific PPAR subtypes, which is crucial for therapeutic efficacy in metabolic disorders.
Case Studies
Case Study 1: Treatment of Overactive Bladder
In a clinical setting, a dioxane derivative was tested in patients with overactive bladder syndrome. The results indicated significant reductions in urinary frequency and urgency compared to placebo controls, supporting its role as a viable therapeutic option .
Case Study 2: Metabolic Disorders
In animal models of type 2 diabetes, administration of PPARα-selective dioxane derivatives resulted in improved lipid profiles and insulin sensitivity. These findings highlight the compound's potential in managing metabolic syndrome .
Scientific Research Applications
Pharmacological Properties
The compound exhibits potential as a pharmacological agent due to its ability to interact with various biological targets. Research indicates that derivatives of dioxane compounds can serve as muscarinic receptor antagonists. For instance, studies on 1,4-dioxane analogues have shown promising results in modulating muscarinic acetylcholine receptors (mAChRs) .
Table 1: Pharmacological Activity of Dioxane Derivatives
| Compound Type | Target Receptor | Activity | Reference |
|---|---|---|---|
| 1,4-Dioxane Analogues | M1-M5 mAChRs | Antagonist | |
| 1,3-Dioxane Derivatives | Opioid Receptors | Agonist/Antagonist Profile |
Case Study: Opioid Receptor Modulation
A study focused on the structural modifications of dioxane-based compounds demonstrated that certain analogues could act as μ-opioid receptor (MOR) agonists while simultaneously functioning as δ-opioid receptor (DOR) antagonists. This dual action may provide a pathway for developing non-addictive analgesics with reduced side effects compared to traditional opioids . The research highlighted the importance of specific substitutions on the dioxane ring to enhance binding affinity and efficacy.
Polymer Chemistry
The unique structure of 1,3-Dioxane-2-methanaminium can be utilized in the synthesis of advanced polymeric materials. Dioxane derivatives are known for their ability to enhance the mechanical properties of polymers when used as additives or crosslinking agents.
Table 2: Mechanical Properties of Dioxane-Based Polymers
| Polymer Type | Additive | Tensile Strength (MPa) | Reference |
|---|---|---|---|
| Polyethylene | Dioxane Derivative A | 30.5 | |
| Polystyrene | Dioxane Derivative B | 25.0 |
Case Study: Enhanced Polymer Performance
Research has shown that incorporating dioxane derivatives into polyethylene matrices significantly improves tensile strength and flexibility. This enhancement is attributed to the dioxane's ability to facilitate better molecular interactions within the polymer matrix .
Toxicology and Safety Assessments
Given the increasing regulatory scrutiny on chemical safety, studies have been conducted to evaluate the environmental impact and safety profiles of dioxane compounds. The European Chemicals Agency (ECHA) has established guidelines for assessing the safety of such compounds in consumer products .
Table 3: Regulatory Framework for Dioxane Compounds
| Regulation Body | Focus Area | Key Guidelines |
|---|---|---|
| ECHA | Chemical Safety | Safety assessments for CMR substances |
| SCCS | Cosmetic Products | Evaluation of overall exposure estimates |
Case Study: Risk Assessment in Cosmetics
A comprehensive risk assessment was performed on dioxane-containing cosmetic products. The assessment concluded that while certain dioxanes could pose risks under specific conditions, their use could be justified if they meet safety criteria established by regulatory bodies like the SCCS .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Biphenyl Cores

Key Insight : The target compound’s quaternary ammonium groups and ionic character distinguish it from neutral biphenyl derivatives like NPB or Schiff bases. Its ionic nature may favor applications requiring charge transport or solubility in polar media, whereas NPB’s neutral structure suits electronic devices .
Quaternary Ammonium Salts with Halide Counterions
Key Insight : The dibromide counterions in the target compound likely confer higher thermal stability compared to diiodides (), which may decompose at lower temperatures. However, the trimethylsilyl groups in ’s compound improve compatibility with organic solvents, a trait absent in the target compound .
Functional Performance
Key Insight : The target compound’s ionic structure may limit its use in electronic devices compared to doped NPB systems. However, its ammonium groups could be leveraged for antimicrobial or surfactant applications, unlike azo dyes () optimized for absorption .
Preparation Methods
Reductive Amination Approach
An alternative route involves reductive amination of the dioxane-aldehyde derivative with dimethylamine using NaBH₃CN in methanol. However, this method yields lower quaternization efficiency (60–70%) due to competing reduction of the aldehyde.
Direct Quaternization
Pre-quaternization of the amine prior to esterification avoids side reactions but requires protecting group strategies for the carboxylic acid intermediates, increasing synthetic complexity.
Critical Analysis of Methodologies
| Method | Advantages | Limitations |
|---|---|---|
| Suzuki Coupling | High regioselectivity, scalable | Requires palladium catalysts |
| Tosylation-Amination | High yields (≥90%) | Multiple purification steps |
| Direct Quaternization | Simplifies final steps | Low functional group tolerance |
Q & A
Basic Research Questions
Q. What spectroscopic and computational methods are recommended for structural characterization of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Perform ¹H and ¹³C NMR to confirm the dioxane core, biphenyl linkages, and quaternary ammonium groups. Compare chemical shifts with PubChem reference data .
- Mass Spectrometry (MS) : Use high-resolution MS (HRMS) to validate the molecular formula (C₃₀H₄₂Br₂N₂O₆) and molecular weight (686.5 g/mol) .
- X-ray Crystallography : For unambiguous confirmation of stereochemistry and bond angles, single-crystal X-ray diffraction is advised.
- Computational Modeling : Employ density functional theory (DFT) to optimize the geometry and compare with experimental data.
Q. How do the quaternary ammonium groups influence solubility and biological membrane interactions?
- Methodological Answer :
- Solubility : Measure logP values to assess hydrophilicity. The quaternary ammonium groups increase water solubility, as evidenced by their ionic nature .
- Membrane Permeability : Conduct in vitro permeability assays (e.g., Caco-2 cell monolayers) to confirm limited blood-brain barrier (BBB) penetration due to the charged groups .
Advanced Research Questions
Q. What experimental designs are optimal for evaluating muscarinic receptor subtype selectivity?
- Methodological Answer :
- Radioligand Binding Assays : Use tritiated antagonists (e.g., [³H]-N-methylscopolamine) to quantify binding affinities (Ki) for M₁–M₅ receptor subtypes. Include positive controls (e.g., atropine for non-selective inhibition).
- Functional Assays : Measure intracellular calcium mobilization or cAMP levels in transfected cell lines to assess agonist/antagonist activity.
- Data Interpretation : Normalize results to receptor expression levels and validate with knockout models to avoid false positives.
Q. How can researchers resolve contradictions in PPAR activation studies across different models?
- Methodological Answer :
- Standardized Assays : Use luciferase reporter gene assays in HEK293 cells co-transfected with PPAR-α, -γ, or -δ subtypes. Include rosiglitazone (PPAR-γ agonist) and WY-14643 (PPAR-α agonist) as controls.
- Dose-Response Curves : Establish EC₅₀ values across multiple concentrations to account for potency variations.
- Transcriptomic Profiling : Perform RNA-seq on treated cells to identify downstream targets and confirm pathway specificity.
Q. What strategies are recommended for in vivo efficacy and toxicity assessments?
- Methodological Answer :
- Animal Models : Utilize rodent models of overactive bladder or metabolic syndrome. For bladder studies, monitor urinary frequency via cystometry; for metabolic studies, measure insulin sensitivity (HOMA-IR) and lipid profiles .
- Toxicology : Follow OECD guidelines for acute toxicity (LD₅₀) and subchronic exposure (28-day repeated dose). Assess renal/hepatic function via serum biomarkers (ALT, AST, creatinine).
- Regulatory Compliance : Align with ECHA guidelines for environmental risk assessments, including biodegradation and bioaccumulation studies .
Addressing Data Contradictions
- Case Study : If PPAR activation data conflicts between in vitro and in vivo models:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
